molecular formula C76H94N4 B1584461 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin CAS No. 89372-90-7

5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin

Cat. No. B1584461
CAS RN: 89372-90-7
M. Wt: 1063.6 g/mol
InChI Key: TZGTYCTZIOXJRG-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(3,5-di-tert-butylphenyl)-21,22-dihydroporphyrin is a complex organic compound with the molecular formula C76H94N4 . It has an average mass of 1063.586 Da and a mono-isotopic mass of 1062.747803 Da .


Molecular Structure Analysis

This compound is a type of porphyrin, a class of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH-) .


Chemical Reactions Analysis

In a study, it was shown that gold (III) porphyrins are not electrochemically inert. The gold (III) porphyrin underwent reduction at the central metal ion to give the first known gold (II) porphyrin . This overturned the long-held assumption that reduction of such complexes only occurs at the macrocycle .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, and its molar refractivity is 336.0±0.3 cm3 . It has 4 H-bond acceptors and 2 H-bond donors . The compound also has a polar surface area of 57 Å2 and a polarizability of 133.2±0.5 10-24cm3 .

Scientific Research Applications

Application Summary

In the field of electrochemistry, “5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin” has been used in studies involving gold (III) porphyrins . These studies have focused on the electrochemical properties of gold (III) porphyrins and their potential applications.

Method of Application

The method of application involves the use of electrochemical techniques to study the reduction of gold (III) porphyrins . The specific procedures and parameters would depend on the experimental setup and the specific research objectives.

Results and Outcomes

The results of these studies have shown that gold (III) porphyrins are not electrochemically inert . Specifically, it was found that gold (III) porphyrin 1 undergoes reduction at the central metal ion to give the first known gold (II) porphyrin . This overturns the long-held assumption that reduction of such complexes only occurs at the macrocycle .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

CAS RN

89372-90-7

Product Name

5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin

Molecular Formula

C76H94N4

Molecular Weight

1063.6 g/mol

IUPAC Name

5,10,15,20-tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin

InChI

InChI=1S/C76H94N4/c1-69(2,3)49-33-45(34-50(41-49)70(4,5)6)65-57-25-27-59(77-57)66(46-35-51(71(7,8)9)42-52(36-46)72(10,11)12)61-29-31-63(79-61)68(48-39-55(75(19,20)21)44-56(40-48)76(22,23)24)64-32-30-62(80-64)67(60-28-26-58(65)78-60)47-37-53(73(13,14)15)43-54(38-47)74(16,17)18/h25-44,77-78H,1-24H3

InChI Key

TZGTYCTZIOXJRG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)N3)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)N3)C(C)(C)C

Origin of Product

United States

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